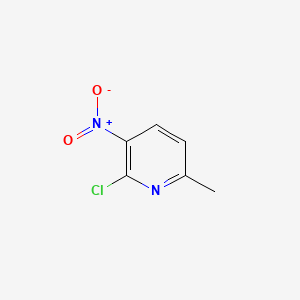

2-Chloro-6-methyl-3-nitropyridine

Beschreibung

Significance of Pyridine (B92270) Derivatives in Advanced Chemical Disciplines

Pyridine and its derivatives are fundamental scaffolds in numerous areas of chemistry. Their presence in natural products, pharmaceuticals, and functional materials underscores their importance. The nitrogen atom in the pyridine ring imparts basicity and allows for a range of chemical transformations, making them invaluable synthons. In materials science, pyridine-containing ligands are integral to the formation of metal complexes with specific electronic and photophysical properties, such as the widely used iridium complexes in organic light-emitting diodes (OLEDs). chemicalbook.com

Overview of Nitropyridine Structural Motifs in Bioactive Systems

The introduction of a nitro group onto a pyridine ring, creating a nitropyridine, significantly alters its electronic properties and reactivity. The strong electron-withdrawing nature of the nitro group makes the pyridine ring more susceptible to nucleophilic substitution reactions, a feature extensively utilized in the synthesis of biologically active molecules. nih.gov For instance, nitropyridine derivatives have been key intermediates in the development of potent inhibitors for enzymes like Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3), which are implicated in various diseases. nih.gov The nitro group can also be reduced to an amino group, providing a handle for further functionalization in the construction of complex drug candidates. google.com

Research Trajectory and Current Academic Interest in 2-Chloro-6-methyl-3-nitropyridine

The primary interest in this compound stems from its utility as a versatile building block. guidechem.com Its synthesis is typically achieved through the nitration of 2-amino-6-methylpyridine (B158447), followed by a diazotization reaction to yield 2-hydroxy-3-nitro-6-methylpyridine, and finally, chlorination. guidechem.com

Current research often involves the strategic displacement of the chlorine atom at the 2-position with various nucleophiles. This reaction is a cornerstone for creating a diverse library of substituted pyridines. For example, it can be used to prepare precursors for 2-phenylpyridine (B120327) and 2-(4-dibenzofuran)-pyridine, which are important ligands for organic phosphorescent materials. chemicalbook.comguidechem.com

Furthermore, the reactivity of this compound allows for its incorporation into more complex heterocyclic systems. The presence of the methyl and nitro groups also offers sites for further chemical modification, expanding its synthetic potential. Its role as an organic intermediate continues to be explored in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. guidechem.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-6-methyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-4-2-3-5(9(10)11)6(7)8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIEVSGOVFXWCIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90361475 | |

| Record name | 2-chloro-6-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56057-19-3 | |

| Record name | 2-chloro-6-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-methyl-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Computational Chemistry and Spectroscopic Characterization in Research

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical calculations offer a powerful avenue to predict and understand the behavior of molecules at the atomic level. Methodologies such as Density Functional Theory (DFT) and ab-initio Hartree-Fock (HF) are pivotal in this regard.

DFT and HF calculations are foundational methods for exploring the electronic structure of molecules. In studies of related substituted pyridines, such as 2-chloro-6-methoxypyridine-4-carboxylic acid, these calculations are typically performed using basis sets like 6-311++G(d,p) to ensure a high degree of accuracy. tandfonline.com For 2-Chloro-6-methyl-3-nitropyridine, similar computational approaches are employed to determine its optimized geometry, vibrational frequencies, and electronic properties. While HF provides a good initial approximation, DFT methods, particularly with hybrid functionals like B3LYP, often yield results that are in better agreement with experimental data due to the inclusion of electron correlation. researchgate.netresearchgate.net

The first step in computational analysis involves optimizing the molecular geometry to find the most stable arrangement of atoms. For this compound, this process reveals the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. In related molecules like 2-hydroxy-5-methyl-3-nitropyridine, DFT calculations have been shown to provide geometric parameters that are in close agreement with experimental X-ray diffraction data. researchgate.net A potential energy surface scan can also be performed to identify the most stable conformer by analyzing the energy changes associated with the rotation of substituent groups. scirp.org

Table 1: Predicted Geometric Parameters for a Substituted Pyridine (B92270) Derivative (Note: This table presents typical data for a related substituted pyridine and is illustrative of the expected values for this compound)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (ring) | 1.38 - 1.40 | - |

| C-N (ring) | 1.33 - 1.34 | - |

| C-Cl | ~1.74 | - |

| C-N (nitro) | ~1.48 | - |

| N-O (nitro) | ~1.22 | - |

| C-C-N (ring) | - | 122 - 124 |

| C-N-C (ring) | - | 117 - 119 |

| O-N-O (nitro) | - | ~124 |

The electronic properties of this compound are heavily influenced by the interplay of its substituent groups. The electron-withdrawing nature of the chloro and nitro groups, combined with the electron-donating effect of the methyl group, creates a unique electronic landscape. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding charge transfer within the molecule. The energy difference between HOMO and LUMO, known as the energy gap, provides insights into the chemical reactivity and kinetic stability of the compound. A smaller energy gap generally implies higher reactivity.

Table 2: Predicted Electronic Properties for a Substituted Nitropyridine (Note: This table presents typical data for a related substituted nitropyridine and is illustrative of the expected values for this compound)

| Property | Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -2.0 to -3.0 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Computational methods can also be used to predict the thermochemical properties of this compound, such as its heat of formation, entropy, and heat capacity. These properties are calculated based on the vibrational frequencies obtained from the optimized geometry. Such data is crucial for understanding the compound's stability and its behavior in chemical reactions.

Advanced Spectroscopic Elucidation of Molecular Structures and Reaction Products

Spectroscopic techniques provide experimental data that complements and validates computational findings. For this compound, FT-IR and FT-Raman spectroscopy are particularly informative.

The FT-IR and FT-Raman spectra of this compound exhibit characteristic vibrational modes that can be assigned to specific functional groups and motions within the molecule. nih.gov For example, the symmetric and asymmetric stretching vibrations of the nitro group are typically observed in the regions of 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The C-Cl stretching vibration usually appears in the range of 600-800 cm⁻¹. The various C-H and C-C stretching and bending vibrations of the pyridine ring and the methyl group also give rise to distinct peaks in the spectra. By comparing the experimental spectra with the vibrational frequencies calculated using DFT methods, a detailed and accurate assignment of the spectral bands can be achieved. nih.govnih.gov

Table 3: Selected Experimental Vibrational Frequencies for this compound. nih.gov

| Wavenumber (cm⁻¹) | Intensity | Assignment (Tentative) |

| ~3080 | Weak | Aromatic C-H Stretch |

| ~2980 | Weak | Methyl C-H Stretch |

| ~1590 | Medium | C=C Ring Stretch |

| ~1530 | Strong | Asymmetric NO₂ Stretch |

| ~1360 | Strong | Symmetric NO₂ Stretch |

| ~1250 | Medium | C-N Stretch |

| ~800 | Medium | C-Cl Stretch |

Vibrational Spectroscopy: FT-IR and FT-Raman Analyses

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a detailed fingerprint of the molecule by probing the vibrational modes of its constituent atoms. Experimental spectra for this compound have been recorded using techniques such as KBr pellets for FT-IR and FT-Raman analysis of the compound in its powder form. nih.gov

A definitive assignment of the 48 expected normal vibrational modes for this compound requires a sophisticated approach combining experimental data with quantum chemical calculations. nih.gov Researchers typically employ Density Functional Theory (DFT) methods, such as B3LYP with a comprehensive basis set like 6-311++G(d,p), to optimize the molecular geometry and calculate the vibrational frequencies. core.ac.uk

The calculated frequencies are then scaled to correct for anharmonicity and computational approximations, allowing for a direct comparison with the experimental FT-IR and FT-Raman spectra. nih.gov The Potential Energy Distribution (PED) is calculated to determine the contribution of different internal coordinates to each vibrational mode, enabling an unambiguous assignment of each observed band. nih.govresearchgate.net For instance, the C≡N stretching mode in an analogous benzonitrile (B105546) derivative was found to have an 88% contribution from the C≡N stretching force constant. researchgate.net

Key vibrational modes for this compound include:

Aromatic C-H stretching: Typically observed in the 3000–3100 cm⁻¹ region.

Methyl (CH₃) group vibrations: Asymmetric and symmetric stretching modes appear in the 2900-3000 cm⁻¹ range, while bending modes are found at lower wavenumbers. researchgate.net

Nitro (NO₂) group vibrations: The asymmetric and symmetric stretching modes are characteristic and appear at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

Pyridine ring vibrations: C=C and C=N stretching vibrations occur in the 1400–1650 cm⁻¹ region. Ring breathing modes are found at lower frequencies. researchgate.net

C-Cl stretching: The vibration associated with the carbon-chlorine bond is typically observed in the 600–800 cm⁻¹ range.

Table 1: Illustrative Vibrational Mode Assignments for this compound (Note: The following wavenumbers are representative values based on analyses of similar pyridine derivatives and are not specific experimental data for the title compound.)

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

| C-H Stretch (Aromatic) | 3100-3000 | Pyridine Ring |

| C-H Stretch (Methyl) | 3000-2900 | -CH₃ |

| NO₂ Asymmetric Stretch | ~1530 | -NO₂ |

| C=C / C=N Stretch | 1650-1400 | Pyridine Ring |

| -CH₃ Bending | ~1450 | -CH₃ |

| NO₂ Symmetric Stretch | ~1350 | -NO₂ |

| C-H In-plane Bend | 1300-1000 | Pyridine Ring |

| C-Cl Stretch | 800-600 | -Cl |

Analyzing the spectra of structurally related compounds is vital for confirming vibrational assignments. For example, comparing the spectrum of this compound with that of 2-chloro-6-methylpyridine (B94459) reveals the significant influence of the nitro group. orientjchem.org The introduction of the NO₂ group leads to the appearance of its strong, characteristic stretching bands and induces shifts in the pyridine ring's vibrational frequencies due to its powerful electron-withdrawing nature.

Similarly, a comparison with its isomer, 6-chloro-2-methyl-3-nitropyridine, can highlight subtle spectral differences arising from the altered positions of the substituents. nih.gov Studies on other analogues, such as 2-amino-5-chloropyridine (B124133) and 2-amino-6-chloropyridine, demonstrate how changing a functional group (e.g., nitro to amino) dramatically alters the spectra, providing a clearer understanding of group frequencies. core.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure by probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

While specific experimental spectra for this compound are not widely published, the expected signals can be reliably predicted based on its structure and data from analogous compounds like 2-chloro-3-nitropyridine (B167233) and 2-chloro-4-methyl-3-nitropyridine. chemicalbook.comchemicalbook.com

¹H NMR: The spectrum is expected to show three distinct signals:

A singlet corresponding to the three protons of the methyl (-CH₃) group. Its chemical shift would be in the upfield region, typically around 2.5-2.7 ppm.

Two doublets in the aromatic region (7.5-9.0 ppm) corresponding to the two protons on the pyridine ring (at positions 4 and 5). The proton at position 5, being adjacent to the nitro group, is expected to be deshielded and appear at a higher chemical shift (further downfield) than the proton at position 4. These two protons would show coupling to each other.

¹³C NMR: The spectrum is predicted to display six unique signals, one for each carbon atom in the molecule, as they are all in chemically non-equivalent environments. chemconnections.org

The methyl carbon would appear at the most upfield position (~20-25 ppm).

The five carbons of the pyridine ring would have shifts influenced by the attached substituents. The carbon bearing the chloro group (C2), the nitro group (C3), and the methyl group (C6) would be significantly shifted compared to the C-H carbons (C4 and C5). The electronegativity of the chlorine and nitro groups generally causes a downfield shift for the carbons to which they are attached. chemconnections.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| ¹H | -CH₃ | 2.5 - 2.7 | Singlet |

| ¹H | H-4 | 7.6 - 7.9 | Doublet |

| ¹H | H-5 | 8.2 - 8.5 | Doublet |

| ¹³C | -CH₃ | 20 - 25 | Quartet (coupled) |

| ¹³C | C4, C5 | 120 - 140 | Doublet (coupled) |

| ¹³C | C2, C3, C6 | 145 - 160 | Singlet (coupled) |

To confirm the assignments made from 1D NMR spectra, two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between nuclei, confirming the bonding framework.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton connectivity. For this compound, a cross-peak would be expected between the signals of the H-4 and H-5 protons, confirming their adjacent positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbons. It would show correlation cross-peaks between the H-4 signal and the C4 signal, the H-5 signal and the C5 signal, and the methyl proton signal and the methyl carbon signal. This provides definitive proof for the assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range (2-3 bond) correlations between protons and carbons, helping to piece together the entire carbon skeleton and confirm the placement of quaternary (non-protonated) carbons and substituents.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

UV-Vis spectroscopy investigates the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. In molecules like this compound, these transitions are typically from a filled π bonding orbital to an empty π* antibonding orbital (π → π* transitions) or from a non-bonding orbital (on nitrogen or oxygen) to a π* antibonding orbital (n → π* transitions).

Computational studies using Time-Dependent Density Functional Theory (TD-DFT) are often performed to predict the electronic absorption spectra and analyze the nature of the electronic transitions. nih.gov A key aspect of this analysis is the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the wavelength of the lowest energy electronic transition observed in the UV-Vis spectrum. nih.gov For this molecule, the presence of the pyridine ring conjugated with a nitro group is expected to result in strong absorption bands in the UV region.

Analysis of Electronic Transitions and Solvent Effects

The electronic properties of nitropyridine derivatives are a subject of considerable research. The electron-withdrawing nature of the nitro group and the chlorine atom, combined with the pyridine ring, creates a molecule with distinct electronic transitions. pipzine-chem.com While specific experimental studies on the solvent effects on this compound are not widely published, analysis of related compounds provides valuable insights.

Research on similar 2-methyl-3-nitropyridine (B124571) derivatives shows that these molecules typically exhibit strong and distinctive absorption bands in the UV-Visible spectrum. researchgate.net For instance, studies on various 2-styryl-3-nitropyridines, synthesized from 2-methyl-3-nitropyridine precursors, report significant absorption maxima (λmax) in the range of 326–509 nm when measured in acetonitrile. researchgate.net These transitions are characteristic of π → π* and n → π* electronic transitions within the conjugated system.

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting these electronic transitions. Such calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that correlates with the chemical reactivity and the wavelength of maximum absorption of the molecule. tandfonline.com Furthermore, these computational models can simulate the effect of different solvents on the electronic transitions, a phenomenon known as solvatochromism. The polarity of the solvent can stabilize the ground or excited state differently, leading to a shift in the absorption wavelength (bathochromic or hypsochromic shift).

Characterization of Photophysical Properties

The photophysical properties of a compound, such as its ability to fluoresce or phosphoresce, are determined by the fate of the molecule after absorbing light. For many nitropyridine compounds, the presence of the nitro group often quenches fluorescence through efficient non-radiative decay pathways. However, structural modifications can lead to compounds with notable fluorescent properties.

Studies on derivatives of 2-methyl-3-nitropyridines have shown that while the parent compounds may not be strongly emissive, their reaction products can exhibit significant fluorescence. mdpi.com For example, certain 2-styrylpyridines derived from 2-methyl-3-nitropyridines have been reported to possess remarkable fluorescent properties. mdpi.com The investigation of these properties is crucial for developing new materials for applications in fields like organic light-emitting diodes (OLEDs) and chemical sensors. pipzine-chem.com

X-ray Diffraction Studies for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This technique provides invaluable data on bond lengths, bond angles, and the spatial orientation of functional groups.

Single Crystal X-ray Crystallography for Regiochemistry and Conformation

As of the current literature, a single-crystal X-ray structure for this compound has not been reported. However, the crystal structure of its isomer, 2-Chloro-5-methyl-3-nitropyridine , has been solved and provides a close and reliable model for understanding the molecular geometry. nih.govresearchgate.net

In the structure of 2-Chloro-5-methyl-3-nitropyridine, the asymmetric unit contains two independent molecules, confirming the regiochemistry of the substituents on the pyridine ring. nih.gov The bond lengths and angles are within the expected ranges for such a substituted pyridine. researchgate.net For instance, the C-Cl bond length is typical for aryl chlorides, and the geometry of the nitro group, with its characteristic N-O bond lengths, is consistent with that observed in other nitroaromatic compounds. The pyridine ring itself is essentially planar. The nitro group is slightly twisted out of the plane of the pyridine ring, a common feature that results from steric hindrance with adjacent substituents.

The table below summarizes the key crystallographic data for the isomer, 2-Chloro-5-methyl-3-nitropyridine. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₅ClN₂O₂ |

| Molecular Weight | 172.57 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 21.435 |

| b (Å) | 8.151 |

| c (Å) | 8.494 |

| Volume (ų) | 1484.0 |

| Z (Molecules/unit cell) | 8 |

| Temperature (K) | 298 |

Supramolecular Interactions and Hydrogen Bonding Networks

In the crystal structure of the related isomer, 2-Chloro-5-methyl-3-nitropyridine, the primary intermolecular forces stabilizing the crystal lattice are C—H⋯O hydrogen bonds. nih.govresearchgate.net These weak hydrogen bonds form between the hydrogen atoms of the methyl group or the pyridine ring of one molecule and the oxygen atoms of the nitro group of an adjacent molecule. This network of interactions links the individual molecules into a stable three-dimensional assembly.

The table below details the geometry of the intermolecular hydrogen bonds observed in the crystal structure of 2-Chloro-5-methyl-3-nitropyridine. researchgate.net

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| C(4)-H(4A)···O(1) | 0.93 | 2.52 | 3.435 | 168.0 |

| C(6A)-H(6D)···O(2) | 0.96 | 2.59 | 3.504 | 159.0 |

Environmental Impact and Degradation Studies in Academic Contexts

Environmental Fate Modeling and Assessment of Derivatives

Environmental fate models are computational tools used to predict the distribution and persistence of chemicals in the environment. wiley.com These models, such as Quantitative Structure-Activity Relationship (QSAR) models, use the physicochemical properties of a compound to estimate its behavior in different environmental compartments like water, soil, and air. ecetoc.org

The development of a reliable environmental fate model for 2-chloro-6-methyl-3-nitropyridine would require experimental data on its key physicochemical properties, such as its octanol-water partition coefficient (Kow), water solubility, and vapor pressure. These parameters, in conjunction with data from related compounds, could be used to build a QSAR model to predict its persistence and partitioning in the environment.

Table 2: Key Physicochemical Properties for Environmental Fate Modeling of this compound

| Property | Value/Estimate | Source |

| Molecular Formula | C6H5ClN2O2 | PubChem |

| Molar Mass | 172.57 g/mol | PubChem nih.gov |

| Appearance | Likely solid | Alchemist-chem pipzine-chem.com |

| Solubility in Water | Low (inferred) | Alchemist-chem pipzine-chem.com |

| InChIKey | UIEVSGOVFXWCIK-UHFFFAOYSA-N | PubChem nih.gov |

This table provides basic identifiers and inferred properties that would be inputs for environmental fate modeling.

Sustainable Chemistry Considerations in Synthesis and Application

The principles of green chemistry aim to reduce the environmental impact of chemical processes. rasayanjournal.co.in For the synthesis of this compound, traditional methods may involve the use of harsh reagents and generate significant waste. pipzine-chem.com

Modern synthetic chemistry offers several greener alternatives for the synthesis of pyridine (B92270) derivatives. These include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields compared to conventional heating. nih.gov

Multicomponent reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, reducing the number of synthetic steps and the amount of waste generated. nih.gov

Use of greener solvents and catalysts: Replacing hazardous solvents with more environmentally benign alternatives and using recyclable catalysts can improve the sustainability of the synthesis. numberanalytics.com

Flow chemistry: Continuous flow reactors can offer better control over reaction conditions, leading to higher yields and purity, and can be more energy-efficient than batch processes.

While specific green synthesis routes for this compound are not extensively published, the application of these general principles could lead to more sustainable production methods. For example, a potential green approach could involve a one-pot synthesis from readily available starting materials under microwave irradiation, minimizing the use of hazardous solvents and reagents. The development and optimization of such a process would be a valuable contribution to the sustainable production of this compound.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Routes and Catalytic Systems

The synthesis of 2-Chloro-6-methyl-3-nitropyridine is a critical first step for its subsequent applications. While several routes have been established, there is considerable scope for improvement and innovation.

Established synthetic pathways often begin with precursors like 2-amino-6-methylpyridine (B158447) or 6-methylpyridine-2-ol. guidechem.compipzine-chem.com One common method involves the nitration of 2-amino-6-methylpyridine, followed by a diazotization reaction to yield 2-hydroxy-3-nitro-6-methylpyridine, and a final chlorination step to obtain the target compound. guidechem.com An alternative approach starts with 6-methylpyridine-2-ol, which undergoes halogenation and subsequent nitration. pipzine-chem.com A third route utilizes 2-chloro-6-methyl pyridine-3-amine, which is treated with a suitable nitrite (B80452) reagent. pipzine-chem.com

Future research could focus on developing more efficient, cost-effective, and environmentally benign synthetic strategies. This includes the exploration of novel catalytic systems to improve yields and reduce reaction times. For instance, while piperidine (B6355638) has been used as a catalyst in condensation reactions involving related 2-methyl-3-nitropyridines, investigating other organocatalysts or transition-metal catalysts could lead to milder reaction conditions and higher selectivity. mdpi.com The development of one-pot synthesis methods, minimizing intermediate isolation steps, would also be a significant advancement for industrial-scale production. google.com

| Starting Material | Key Steps | Reference |

| 2-Amino-6-methylpyridine | 1. Nitration 2. Diazotization (to hydroxy intermediate) 3. Chlorination | guidechem.com |

| 6-Methylpyridine-2-ol | 1. Halogenation 2. Nitration | pipzine-chem.com |

| 2-Chloro-6-methyl pyridine-3-amine | Diazotization with nitrite reagent | pipzine-chem.com |

| 2-Chloro-3-nitropyridines | 1. Reaction with malonic ester anion 2. Hydrolysis and decarboxylation | mdpi.com |

Advanced Mechanistic Elucidation of Reactions

Understanding the reaction mechanisms of this compound is fundamental to controlling its reactivity and designing new transformations. The compound's reactivity is dictated by the interplay of its functional groups. The electron-withdrawing nature of the nitro group and the chlorine atom makes the pyridine (B92270) ring susceptible to nucleophilic attack. pipzine-chem.comguidechem.com

Key reactions include:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position and the nitro group at the 3-position can be displaced by various nucleophiles. Reactions with thiolate anions, for example, have been shown to proceed via the SNAr mechanism, with the nitro group being substituted. mdpi.com

Reduction of the Nitro Group: The nitro group can be reduced to an amino group using reagents like iron in the presence of an acid, which opens up a vast array of further functionalization possibilities. pipzine-chem.com

Cross-Coupling Reactions: While challenging, the development of catalytic systems for cross-coupling reactions (like Suzuki or Heck couplings) involving the C-Cl bond would significantly expand the synthetic utility of this compound. mdpi.com

Future mechanistic studies should employ a combination of experimental techniques (kinetics, isotopic labeling) and computational modeling (Density Functional Theory). nih.govrsc.org Such studies could provide deeper insights into the transition states and intermediates of its reactions. For example, investigating the vicarious nucleophilic substitution (VNS) mechanism could reveal new ways to introduce alkyl substituents onto the pyridine ring. acs.org Advanced mechanistic understanding would allow for precise control over regioselectivity, which is particularly important given the multiple reactive sites on the molecule. mdpi.com

Discovery of New Biological Activities and Therapeutic Applications

This compound is a valuable intermediate in medicinal chemistry. pipzine-chem.comscbt.com Its derivatives have the potential for a wide range of biological activities. The core structure can be modified to create libraries of compounds for screening against various therapeutic targets.

Research has shown that related nitropyridine derivatives can act as:

Enzyme Inhibitors: Compounds derived from nitropyridines have been synthesized as inhibitors of Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3), which are implicated in inflammatory diseases and metabolic disorders, respectively. nih.gov

Antimicrobial Agents: The pyridine ring is a common motif in antibacterial and antiviral drugs. New derivatives could be explored for their efficacy against drug-resistant pathogens. pipzine-chem.com

Anticancer Agents: The anti-tumor potential of nitropyridine derivatives is an active area of research. pipzine-chem.com

Urease Inhibitors: 3-Nitropyridylpiperazine derivatives have shown promise as urease inhibitors for treating gastric diseases. nih.gov

Furthermore, the compound is a promising starting material for the synthesis of novel pesticides. The presence of the chloro, nitro, and methyl groups may enhance binding to insect targets, affect the nervous system, and regulate lipophilicity for better adherence and penetration. pipzine-chem.com Future work should focus on synthesizing and screening new derivatives to identify lead compounds with high potency and selectivity for specific biological targets.

Development of Advanced Materials with Tunable Properties

The field of materials science offers significant opportunities for the application of this compound. Its rigid aromatic structure and reactive functional groups make it an attractive building block for advanced materials. pipzine-chem.com

Potential applications include:

Polymers: It can be used as a monomer in polymerization reactions to create polymers with unique thermal, optical, or electrical properties. These materials could find use in high-performance applications such as aerospace components or electronic devices. pipzine-chem.com

Organic Phosphorescent Materials: The compound is a key precursor for ligands used in organic light-emitting diodes (OLEDs). For example, it can be used to prepare 2-phenylpyridine (B120327) derivatives, which are then used to form iridium complexes that serve as highly efficient phosphorescent emitters. guidechem.comchemicalbook.com Similarly, related structures have been used to synthesize platinum(II) complexes with tunable photophysical properties. acs.org

Future research should explore the synthesis of novel polymers and coordination complexes derived from this compound. By systematically modifying the structure, it may be possible to fine-tune the material's properties, such as the emission color and quantum efficiency of phosphorescent complexes, for specific technological applications. acs.org

| Application Area | Potential Role of this compound | Desired Properties |

| Electronics | Monomer for high-performance polymers | Thermal stability, unique electrical properties |

| Optoelectronics (OLEDs) | Precursor for phosphorescent metal complexes (e.g., Iridium, Platinum) | Tunable emission, high quantum efficiency |

| Aerospace | Component of advanced polymer materials | Lightweight, high strength, thermal resistance |

Comprehensive Environmental Life Cycle Assessments

As with any chemical compound produced on an industrial scale, a thorough understanding of its environmental impact is crucial. A comprehensive Life Cycle Assessment (LCA) for this compound is an important, yet currently underexplored, avenue of research. Publicly available, specific LCA data for this compound is scarce.

An LCA would evaluate the environmental footprint of the molecule from cradle to grave, including:

Raw Material Acquisition: Assessing the impact of extracting and processing the initial feedstocks.

Manufacturing: Quantifying energy consumption, water usage, waste generation, and emissions during synthesis. wbcsd.org

Use and Application: Evaluating the environmental effects during its use as an intermediate in the synthesis of drugs, pesticides, or materials.

End-of-Life: Determining the fate of the compound and its derivatives in the environment, including biodegradability, potential for bioaccumulation, and toxicity.

Future research in this area is essential for sustainable chemistry. wbcsd.org By conducting a detailed LCA, researchers and manufacturers can identify hotspots in the production process and develop "greener" synthetic routes with lower environmental impact. This aligns with the growing demand from consumers and regulatory bodies for sustainable products and technologies. wbcsd.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-6-methyl-3-nitropyridine, and how can regioselectivity be controlled?

- Methodology :

- Nitration and Chlorination : Start with 2-chloro-6-methylpyridine. Introduce the nitro group at the 3-position using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to minimize byproducts .

- Regioselectivity : Use steric and electronic directing effects. The methyl group at position 6 and chlorine at position 2 deactivate certain positions, favoring nitration at position 2. Monitor reaction progress via TLC or HPLC .

- Key Considerations :

- Purify via recrystallization (ethanol/water) to remove isomers like 2-chloro-4-methyl-5-nitropyridine.

- Confirm regiochemistry using NMR (e.g., NOESY for spatial proximity) or X-ray crystallography .

Q. How can spectroscopic techniques (FTIR, Raman, NMR) be optimized to characterize this compound?

- Methodology :

- FTIR/Raman : Assign vibrations using B3LYP/6-311++G** or B3PW91/cc-pVTZ calculations. Key peaks:

- NO₂ asymmetric stretch: ~1520 cm⁻¹ (FTIR).

- C-Cl stretch: ~740 cm⁻¹ (Raman) .

- NMR : Use deuterated DMSO or CDCl₃.

- ¹H NMR: Methyl protons at δ ~2.5 ppm (quartet, J = 7 Hz).

- ¹³C NMR: Nitro-bearing carbon at δ ~148 ppm .

Q. What safety protocols are critical when handling this compound in the lab?

- PPE Requirements :

- Gloves: Nitrile or neoprene (resist permeation by nitro compounds).

- Respirators: NIOSH-approved N95 or full-face respirators for aerosolized particles .

- Emergency Measures :

- Spill cleanup: Use inert absorbents (vermiculite) and avoid water to prevent hydrolysis.

- Fire hazards: Use CO₂ or dry chemical extinguishers; avoid water due to toxic NOx emissions .

Advanced Research Questions

Q. How can DFT calculations predict the reactivity of this compound in substitution reactions?

- Methodology :

- Modeling : Use hybrid functionals (B3LYP or M06-2X) with 6-311++G** basis sets. Calculate Fukui indices to identify nucleophilic/electrophilic sites .

- Transition States : Locate using QST2 or NEB methods. Example: SNAr at position 2 (Cl substitution) has lower activation energy (~25 kcal/mol) than position 6 (methyl group blocks approach) .

Q. What intermolecular interactions dominate the crystal packing of this compound?

- Methodology :

- X-ray Diffraction : Refine structures using SHELXL. Key interactions:

- C-H···O hydrogen bonds between methyl H and nitro O (d = 2.8 Å).

- π-π stacking of pyridine rings (offset ~3.5 Å) .

- Graph Set Analysis : Use Etter’s rules to classify motifs (e.g., R₂²(8) for nitro-methyl interactions) .

Q. How does the electronic structure of this compound influence its UV-Vis absorption?

- Methodology :

- TD-DFT Calculations : Use CAM-B3LYP with solvent models (PCM for acetonitrile). Key transitions:

- π→π* (nitro-pyridine) at ~320 nm.

- n→π* (lone pair on NO₂) at ~270 nm .

Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives?

- Methodology :

- DoE Optimization : Vary temperature, stoichiometry, and catalyst (e.g., FeCl₃) using a factorial design. Example: Higher yields (78% vs. 60%) at 40°C with 1.2 eq. HNO₃ .

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., over-nitrated products). Optimize quenching steps (NaHCO₃ wash) to minimize decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.